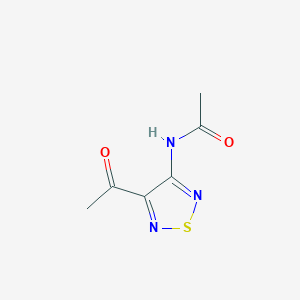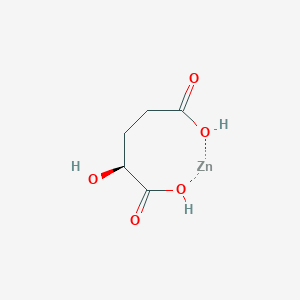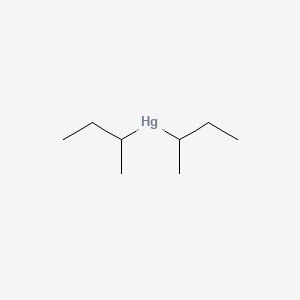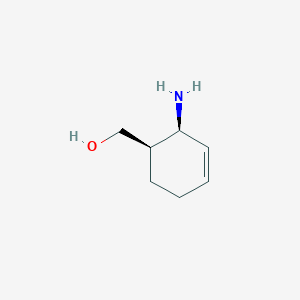
(1S,2S)-1-Amino-2-hydroxycyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-1-Amino-2-hydroxycyclohexane-1-carboxylic acid is a chiral amino acid derivative. This compound is notable for its unique stereochemistry and potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a cyclohexane ring with an amino group, a hydroxyl group, and a carboxylic acid group, making it an interesting subject for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-1-Amino-2-hydroxycyclohexane-1-carboxylic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method includes the asymmetric hydration of epoxycyclohexene, which yields the desired compound with high enantiomeric excess .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography are employed to separate and purify the enantiomers, ensuring the production of the (1S,2S) isomer.
Analyse Des Réactions Chimiques
Types of Reactions: (1S,2S)-1-Amino-2-hydroxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides are used for forming amides.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and amides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(1S,2S)-1-Amino-2-hydroxycyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential role in enzyme catalysis and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of enantiomerically pure beta-amino acids and other derivatives
Mécanisme D'action
The mechanism by which (1S,2S)-1-Amino-2-hydroxycyclohexane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, influencing their activity and function. Its unique stereochemistry allows it to fit into specific active sites, making it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .
Comparaison Avec Des Composés Similaires
(1R,2R)-1-Amino-2-hydroxycyclohexane-1-carboxylic acid: The enantiomer of the compound, with different stereochemistry.
2-Aminocyclohexanecarboxylic acid: Lacks the hydroxyl group, leading to different chemical properties and reactivity.
Quinic acid derivatives: Similar cyclic structure but with different functional groups and biological activities
Uniqueness: (1S,2S)-1-Amino-2-hydroxycyclohexane-1-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it particularly valuable in asymmetric synthesis and as a chiral ligand in various applications.
Propriétés
Numéro CAS |
226905-31-3 |
|---|---|
Formule moléculaire |
C7H13NO3 |
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
(1S,2S)-1-amino-2-hydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c8-7(6(10)11)4-2-1-3-5(7)9/h5,9H,1-4,8H2,(H,10,11)/t5-,7-/m0/s1 |
Clé InChI |
HKGFWUMHFPBUDO-FSPLSTOPSA-N |
SMILES isomérique |
C1CC[C@]([C@H](C1)O)(C(=O)O)N |
SMILES canonique |
C1CCC(C(C1)O)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[[2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B13811344.png)
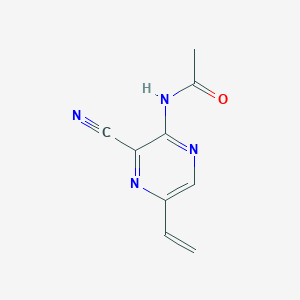
![4-Methylumbelliferyl2-sulfamino-2-deoxy-a-D-gluc]](/img/structure/B13811360.png)

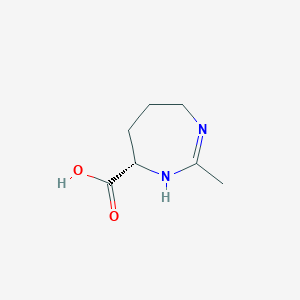
![N-[(E)-(2-chlorophenyl)methylideneamino]-3-[3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-3-oxopropyl]sulfanylpropanamide](/img/structure/B13811371.png)
